

Physicochemical Properties of 4-Methoxyquinoline: A Technical Guide for Drug Design Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxyquinoline

Cat. No.: B1582177

[Get Quote](#)

Introduction: The Quinoline Scaffold and the Promise of 4-Methoxyquinoline

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^{[2][3][4][5]} This versatility has cemented the quinoline motif as a cornerstone in the development of numerous clinically successful drugs.^{[1][3]}

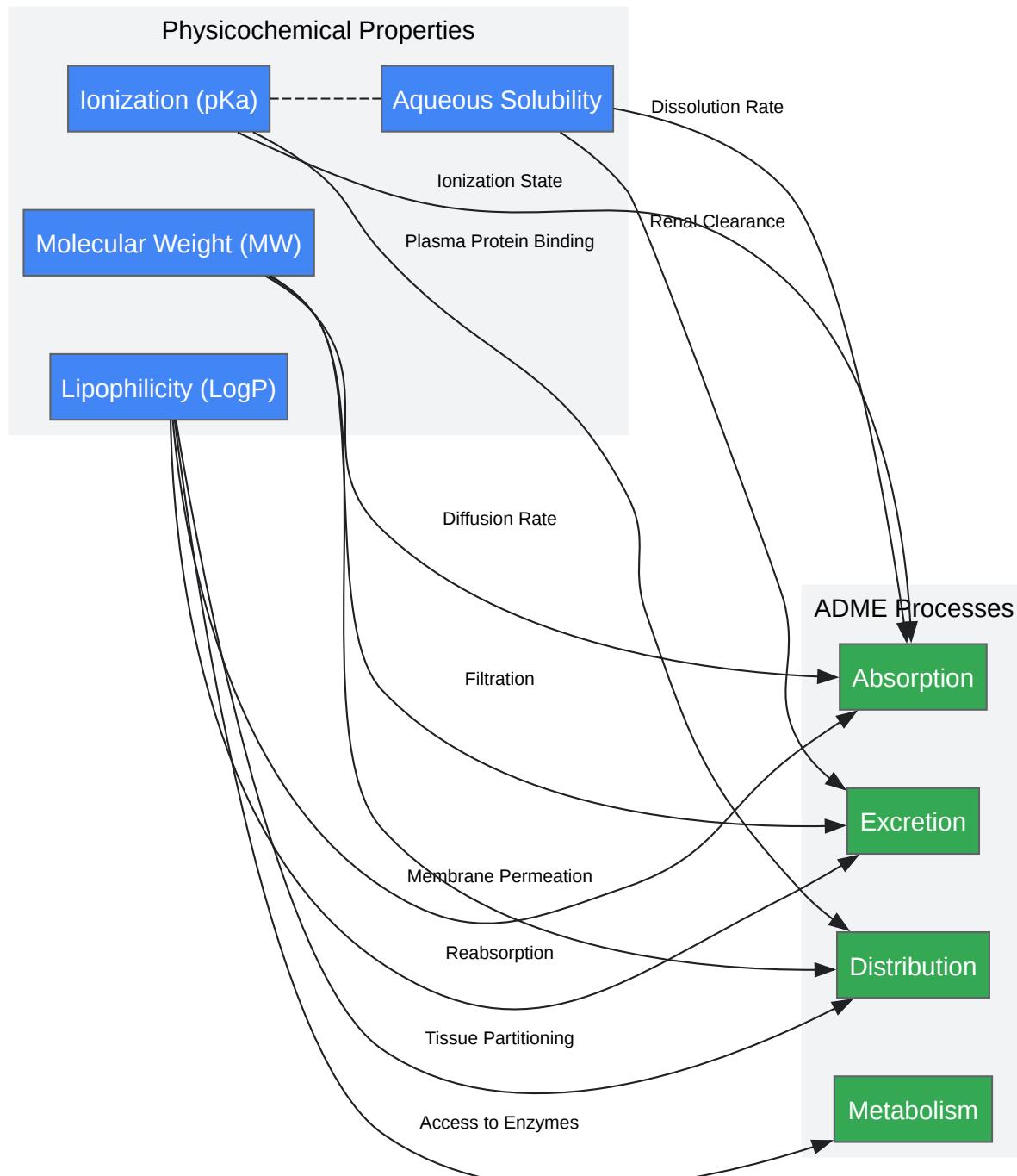
Within this important class of compounds, **4-Methoxyquinoline** emerges as a key reactant and building block for novel therapeutic agents.^{[6][7]} Its strategic methoxy substitution at the 4-position significantly influences its electronic and steric properties, thereby modulating its physicochemical characteristics. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design. A molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety, are profoundly dictated by its fundamental physicochemical parameters.^{[8][9]}

This guide provides an in-depth analysis of the core physicochemical properties of **4-Methoxyquinoline**, offering both foundational data and field-proven experimental insights to empower researchers in their drug discovery endeavors.

Core Physicochemical Profile of 4-Methoxyquinoline

A comprehensive understanding of a compound's physicochemical profile is the foundation of successful drug design. These parameters govern how the molecule will behave in a biological system, from traversing cell membranes to interacting with its molecular target. The key properties of **4-Methoxyquinoline** are summarized below.

Property	Value	Significance in Drug Design
Molecular Formula	$C_{10}H_{9}NO$	Defines the elemental composition and basic identity. [7][10]
Molecular Weight	159.18 g/mol	Influences diffusion and transport across biological barriers.[7][10][11]
Melting Point	41°C	Indicates purity and solid-state stability; relevant for formulation.[7][10][11]
Boiling Point	~245.7 - 284.68°C	Relates to volatility and thermal stability.[10][11]
pKa (Predicted)	6.37 ± 0.13	Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding.[7][10]
cLogP (Predicted)	~0.9 - 2.35	A measure of lipophilicity, crucial for membrane permeability and ADME properties.[11][12]
Aqueous Solubility	Very slightly soluble	Affects absorption and bioavailability; a key challenge in formulation.[13]
Topological Polar Surface Area (TPSA)	22.1 Å ²	Predicts membrane permeability and transport characteristics.[11][13]
Hydrogen Bond Acceptors	2	Influences solubility and interaction with biological targets.[11]


Rotatable Bonds

1

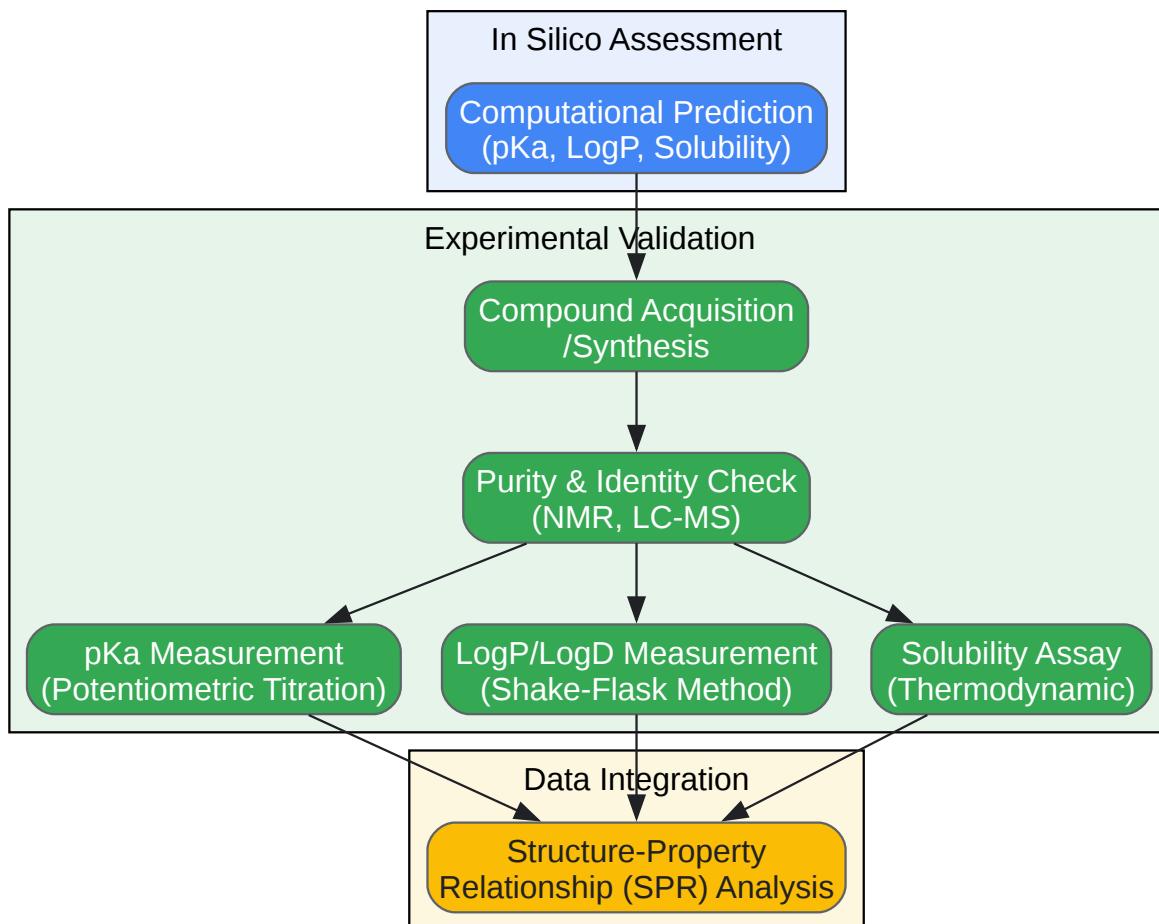
Relates to conformational flexibility and binding entropy.
[\[11\]](#)

The Interplay of Physicochemical Properties and ADME

The journey of a drug from administration to elimination is a complex process governed by the interplay of its physicochemical properties. The diagram below illustrates the critical relationships between the key properties of a molecule like **4-Methoxyquinoline** and the primary stages of ADME.

[Click to download full resolution via product page](#)

Caption: Influence of key physicochemical properties on ADME processes.


- Lipophilicity (LogP): This parameter is a critical determinant of a drug's ability to cross biological membranes. A moderate LogP is often optimal; too low, and the compound may not cross lipid bilayers, while too high can lead to poor aqueous solubility and excessive binding to plasma proteins or accumulation in fatty tissues.[14]
- Aqueous Solubility: For oral administration, a drug must first dissolve in the gastrointestinal fluid to be absorbed.[15][16] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[15][17]
- Ionization (pKa): The pKa value determines the charge of a molecule at a given pH.[8][9] Since physiological pH is approximately 7.4, the pKa dictates the ratio of ionized to un-ionized forms of the drug. The un-ionized form is typically more lipid-soluble and readily crosses membranes, while the ionized form is often more water-soluble and better excreted by the kidneys.[9] The predicted pKa of ~6.37 for **4-Methoxyquinoline** suggests it will be partially protonated at physiological pH.[7][10]

Experimental Determination of Key Physicochemical Parameters

While *in silico* predictions are invaluable for initial screening, experimental determination provides the definitive data required for lead optimization and preclinical development. The following section outlines standard, robust protocols for measuring the most critical physicochemical properties.

Physicochemical Characterization Workflow

A systematic approach combining computational and experimental methods is essential for efficient and accurate characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for physicochemical characterization of drug candidates.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for measuring lipophilicity because it directly determines the partitioning of a compound between two immiscible phases at equilibrium, mimicking its distribution between aqueous and lipid environments in the body.[18][19][20] We determine LogD (the distribution coefficient at a specific pH, typically 7.4) rather

than LogP, as it is more physiologically relevant for ionizable compounds like **4-Methoxyquinoline**.[\[18\]](#)

Methodology:

- Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to prevent volume changes during the experiment.
- Compound Preparation: Prepare a stock solution of **4-Methoxyquinoline** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[\[18\]](#)
- Partitioning: Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The ratio of the phases can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both layers.[\[19\]](#)[\[21\]](#)
- Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.[\[22\]](#)
- Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of **4-Methoxyquinoline** in both the aqueous (C_water) and n-octanol (C_octanol) phases using a validated analytical method, typically HPLC-UV.
- Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} (\text{C}_{\text{octanol}} / \text{C}_{\text{water}})$

Protocol 2: Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility measures the true equilibrium solubility of the most stable crystalline form of a compound, providing a definitive value for formulation and biopharmaceutical assessment.[\[15\]](#)[\[17\]](#)[\[23\]](#) This contrasts with kinetic solubility, which can overestimate solubility due to the use of supersaturated solutions.[\[17\]](#)

Methodology:

- Sample Preparation: Add an excess amount of solid **4-Methoxyquinoline** (to ensure a saturated solution) to a vial containing a specific volume of the test buffer (e.g., PBS at pH 7.4).[23]
- Equilibration: Seal the vial and agitate it in a thermomixer or on a roller at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solid.[17][23]
- Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid material.
- Quantification: Dilute the resulting clear, saturated solution with a suitable solvent and quantify the concentration of **4-Methoxyquinoline** using a validated HPLC-UV or LC-MS method against a standard curve.
- Result Reporting: The solubility is reported in units such as µg/mL or µM.

Protocol 3: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9][24] It works by monitoring the change in pH of a solution of the compound as a known concentration of acid or base is added, allowing for the direct observation of the ionization event.[9][24]

Methodology:

- System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]
- Sample Preparation: Accurately weigh and dissolve **4-Methoxyquinoline** in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] For poorly soluble compounds, a co-solvent like methanol may be required, and the aqueous pKa is then determined by extrapolation.[25]

- Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to eliminate dissolved CO₂.^[24] Titrate the solution with a standardized titrant (0.1 M HCl or 0.1 M NaOH).^[24]
- Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize each time.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. This can be precisely calculated using the first derivative of the curve.
- Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.^[24]

Metabolic Considerations

The quinoline nucleus can be a substrate for various metabolic enzymes, primarily Cytochrome P450s (CYPs). While specific metabolic pathways for **4-Methoxyquinoline** are not extensively detailed in the public literature, metabolism of related quinoline structures often involves oxidation and demethylation. The methoxy group, in particular, is a common site for O-demethylation, which would yield 4-hydroxyquinoline. Further hydroxylation on the benzene portion of the ring system is also a probable metabolic route. Understanding these potential pathways is crucial for predicting drug clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

Conclusion and Future Outlook

4-Methoxyquinoline is a valuable scaffold with significant potential in drug design. Its physicochemical profile, characterized by moderate lipophilicity and basicity, provides a promising starting point for developing orally bioavailable drug candidates. However, its limited aqueous solubility presents a key challenge that must be addressed through strategic molecular modification or advanced formulation techniques.

The experimental protocols and conceptual frameworks presented in this guide offer a robust system for characterizing **4-Methoxyquinoline** and its future derivatives. By rigorously evaluating the interplay between chemical structure and physicochemical properties, drug

development professionals can rationally design and optimize novel quinoline-based therapeutics with improved ADME profiles and a higher probability of clinical success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. nbinfo.com [nbinfo.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. 4-Methoxyquinoline CAS#: 607-31-8 [m.chemicalbook.com]
- 7. 4-Methoxyquinoline | 607-31-8 [chemicalbook.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. PubChemLite - 4-methoxyquinoline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 13. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. www.openmolecules.org [openmolecules.org]
- 15. evotec.com [evotec.com]
- 16. asianpubs.org [asianpubs.org]
- 17. enamine.net [enamine.net]
- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients ($\log D$) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- 22. A New Straightforward Method for Lipophilicity ($\log P$) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Methoxyquinoline: A Technical Guide for Drug Design Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582177#physicochemical-properties-of-4-methoxyquinoline-for-drug-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com